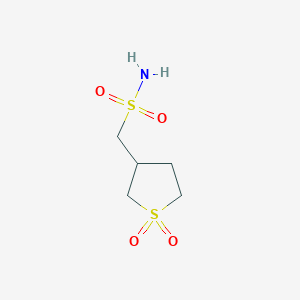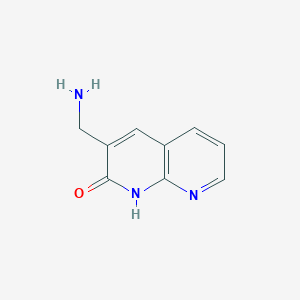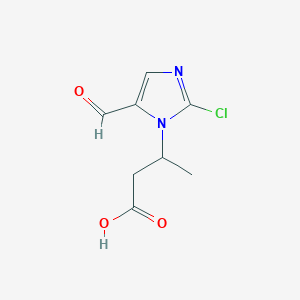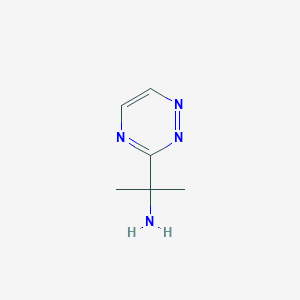
(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide is a chemical compound with the molecular formula C5H9NO4S2 It is known for its unique structural features, which include a thiolane ring and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide typically involves the reaction of thiolane derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives.
Scientific Research Applications
(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
- (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonate
Uniqueness
(1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonamide is unique due to its specific structural features and reactivity
Properties
Molecular Formula |
C5H11NO4S2 |
|---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl)methanesulfonamide |
InChI |
InChI=1S/C5H11NO4S2/c6-12(9,10)4-5-1-2-11(7,8)3-5/h5H,1-4H2,(H2,6,9,10) |
InChI Key |
XGJMEBZBSSXHPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B13221797.png)


![5-Methyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13221816.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B13221818.png)

![4',4'-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13221832.png)





![2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol](/img/structure/B13221872.png)
![2-{4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13221888.png)
